2-(2-Methoxyethyl)-4,7,8-trimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione
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Overview
Description
The compound “2-(2-Methoxyethyl)-4,7,8-trimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione” is a complex organic molecule. It contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms . The methoxyethyl and prop-2-enyl groups are likely attached to this imidazole ring. The purino[7,8-a] indicates a purine-like structure, which is a two-ring system found in many important biomolecules like DNA and RNA .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the imidazole ring and the attachment of the various substituents. Unfortunately, without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a fused ring system. The exact structure would depend on the positions of the various substituents on the imidazole ring .Chemical Reactions Analysis
Imidazole compounds can participate in a variety of chemical reactions, including nucleophilic substitutions and oxidations . The specific reactions that this compound could undergo would depend on the exact structure and the conditions of the reaction .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Imidazole derivatives generally have moderate to high polarity due to the presence of the imidazole ring and any polar substituents .Scientific Research Applications
Synthesis of Purine Analogs
Research into the synthesis of purine analogs, which are structurally related to the queried compound, highlights the importance of these molecules in medicinal chemistry. For example, the synthesis of 4- and 5-disubstituted 1-benzylimidazoles as precursors of purine analogs involves complex reactions that lead to the creation of novel compounds with potential therapeutic applications. These methodologies provide a foundation for the synthesis of diverse purine derivatives, including those with similar structural frameworks to the queried compound (Alves, Proença, & Booth, 1994).
Biological Activity
Research on 7,8-polymethylenepurine derivatives focuses on synthesizing compounds with potential biological activities. The synthesis of these derivatives, which serve as precursors for further chemically active purines, demonstrates the utility of such compounds in exploring antiviral and antihypertensive properties (Nilov et al., 1995).
Novel Synthesis Approaches
Innovative synthesis methods for 6-enaminopurines from amino-4-cyanoformimidoyl imidazoles show the versatility and creativity in generating purine analogs with specific functional groups. These methods highlight the adaptability of purine chemistry to produce compounds with varied biological significance, potentially including derivatives similar to the compound (Carvalho et al., 2004).
Advanced Purine Modification Techniques
Techniques for modifying purine structures to achieve specific chemical characteristics demonstrate the depth of research into purine chemistry. For example, the synthesis of 9-hydroxyalkyl-substituted purines from corresponding 4-(C-cyanoformimidoyl)imidazole-5-amines illustrates the nuanced approaches to purine modification, aiming to explore new therapeutic avenues or research applications (Booth, Dias, & Proença, 1992).
Future Directions
The study of imidazole derivatives is a very active area of research, with potential applications in pharmaceuticals and materials science . Future research on this compound could involve exploring its biological activity, developing more efficient synthesis methods, or investigating its physical and chemical properties .
Properties
IUPAC Name |
2-(2-methoxyethyl)-4,7,8-trimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O3/c1-6-7-19-10(2)11(3)21-12-13(17-15(19)21)18(4)16(23)20(14(12)22)8-9-24-5/h6H,1,7-9H2,2-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHHWTQIDOQPLMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CC=C)N(C(=O)N(C3=O)CCOC)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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